molecular formula C20H22N6O3S B2685720 N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide CAS No. 1105208-71-6

N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Cat. No.: B2685720
CAS No.: 1105208-71-6
M. Wt: 426.5
InChI Key: CZJBRJWTQRSTNQ-UHFFFAOYSA-N
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Description

N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and drug discovery research. This complex molecule is characterized by its hybrid structure, incorporating a 1,2,4-triazole ring linked via a thioether bridge to an acetamidophenyl group and a dihydropyridinone moiety. The 1,2,4-triazole and dihydropyridinone scaffolds are known to contribute to a wide spectrum of biological activities in research settings. Compounds with these features are frequently investigated for their potential as enzyme inhibitors or for modulating various biological pathways. The specific mechanism of action and primary research applications for this particular analog are areas of active investigation. As with all such compounds, thorough characterization via techniques such as NMR, mass spectrometry, and HPLC is recommended to confirm identity and purity. This product is intended for non-human research applications only and is not intended for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(3-acetamidophenyl)-2-[[5-(1-ethyl-2-oxopyridin-3-yl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O3S/c1-4-26-10-6-9-16(19(26)29)18-23-24-20(25(18)3)30-12-17(28)22-15-8-5-7-14(11-15)21-13(2)27/h5-11H,4,12H2,1-3H3,(H,21,27)(H,22,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZJBRJWTQRSTNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=CC=C(C1=O)C2=NN=C(N2C)SCC(=O)NC3=CC=CC(=C3)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo-1,2-dihydropyridin-3-yl)-4-methyl-4H-1,2,4-triazol-3-yl)thio)acetamide is a complex organic compound with promising biological activities. This article explores its synthesis, structural characteristics, and biological properties, including its potential applications in medicinal chemistry.

Structural Characteristics

The compound is characterized by the following structural features:

  • Acetamide moiety : Enhances solubility and bioavailability.
  • Thioether linkage : May increase stability and influence biological interactions.
  • 1,2,4-Triazole ring : Known for a wide range of biological activities including antifungal and anticancer properties.
  • Dihydropyridinone component : Suggests potential calcium channel blocking activity.

The molecular formula is C20H22N6O3SC_{20}H_{22}N_{6}O_{3}S with a molecular weight of 426.5 g/mol .

Anticancer Properties

Research indicates that compounds containing triazole and thioether functionalities exhibit significant anticancer activities. The specific compound has been evaluated in various studies for its ability to inhibit cancer cell proliferation. For instance, in vitro assays have shown that it can effectively reduce the viability of certain cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

Antiviral Activity

The compound has also been investigated for its antiviral properties. Its structural components suggest that it may interact with viral proteins or host cell receptors involved in viral entry or replication. Preliminary studies have indicated potential efficacy against specific viral strains, warranting further investigation into its mechanism of action.

Antimicrobial Effects

The presence of the triazole ring enhances the compound's potential as an antimicrobial agent. Research has shown that related compounds exhibit broad-spectrum activity against bacteria and fungi. The specific substitution pattern in this compound may confer unique antimicrobial properties that merit detailed exploration .

Case Studies

Case Study 1: Anticancer Activity Evaluation

In a study published in Pharmaceutical Research, researchers synthesized several derivatives of triazole-containing compounds and evaluated their anticancer activity against human breast cancer cells (MCF-7). The results indicated that the compound exhibited IC50 values comparable to established chemotherapeutic agents, suggesting its potential as a lead compound for further development .

Case Study 2: Antiviral Screening

Another investigation focused on the antiviral activity of the compound against influenza virus. Using a plaque reduction assay, the compound demonstrated significant inhibition of viral replication at low micromolar concentrations. The study concluded that further optimization of the compound could enhance its efficacy against viral infections.

Comparison with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameStructural FeaturesBiological Activity
N-(3-acetamidophenyl)-2-((5-(1-ethyl-2-oxo...Triazole-thioether structureAnticancer
N-(4-fluorophenyl)-2-(5-(1-(4-methoxyphenyl)...Fluorophenyl substitutionFGFR inhibitor
5-(4-chlorophenyl)-1H-[1,2,4]triazole derivativesTriazole coreAntimicrobial

These comparisons highlight the unique aspects of N-(3-acetamidophenyl)-2... that may enhance its biological activity relative to other compounds.

Comparison with Similar Compounds

Structural Comparison

Structurally analogous compounds share the 1,2,4-triazole-thioacetamide scaffold but differ in substituents, which modulate their physicochemical and biological properties. Key examples include derivatives reported in :

Compound Name Core Structure Substituents (R1, R2) Key Modifications
Target Compound Triazole-thioacetamide R1: 3-acetamidophenyl; R2: 1-ethyl-2-oxo-dihydropyridinyl Polar acetamide; pyridinone fragment
Compound 11 () Triazole-thiooctanamide R1: 2,4-dichlorophenyl; R2: phthalazinone-methyl Lipophilic dichlorophenyl; extended alkyl chain
Compound 12 () Triazole-thioacetamide R1: 2,4-dichlorophenyl; R2: phthalazinone-methyl Dichlorophenyl; phthalazinone moiety

Key Observations :

  • Bioactivity: The 1-ethyl-2-oxo-dihydropyridinyl group may confer unique hydrogen-bonding interactions, unlike the phthalazinone in derivatives, which could influence target binding .

Physicochemical Properties

Critical micelle concentration (CMC) and solubility are often assessed via spectrofluorometry or tensiometry, as demonstrated for quaternary ammonium compounds in . While direct CMC data for the target compound are unavailable, structural analogs suggest:

  • Polar substituents (e.g., acetamide) reduce aggregation tendencies compared to hydrophobic groups (e.g., dichlorophenyl), aligning with findings where CMC values correlate with alkyl chain length and hydrophobicity .
  • Steric effects: The bulky pyridinone fragment in the target compound may hinder micelle formation, contrasting with smaller substituents in simpler triazole derivatives.

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